Carylophyllene oxide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Caryophyllene oxide can be synthesized from natural caryophyllene using sodium carbonate as a catalyst. The process involves oxidizing caryophyllene with peroxyacetic acid . This method is simple and cost-effective, meeting the demand for natural caryophyllene oxide in the North American market .
Industrial Production Methods: The industrial production of caryophyllene oxide typically involves the use of natural caryophyllene as a raw material. The reaction conditions are optimized to ensure high yield and purity, making the compound suitable for use in various industries, including fragrances and cosmetics .
Chemical Reactions Analysis
Types of Reactions: Caryophyllene oxide undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for the synthesis of different derivatives and biologically active compounds .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and peroxyacetic acid.
Substitution: Various nucleophiles can be used to substitute the epoxide ring, leading to the formation of different products.
Major Products: The major products formed from these reactions include O-, N-, and S-derivatives, which have significant biological activities and are used in the synthesis of natural substances .
Scientific Research Applications
Caryophyllene oxide has a wide range of scientific research applications:
Mechanism of Action
Caryophyllene oxide exerts its effects through various molecular targets and pathways:
Comparison with Similar Compounds
Caryophyllene oxide is unique among sesquiterpenoids due to its combined anticancer and analgesic activities . Similar compounds include:
Caryophyllene: A precursor to caryophyllene oxide with similar biological activities.
Humulene: Another sesquiterpenoid with anti-inflammatory properties.
Caryophyllene oxide stands out due to its ability to accumulate in cells and provide both anticancer and analgesic effects, making it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C14H22O |
---|---|
Molecular Weight |
206.32 g/mol |
IUPAC Name |
(1S,9R)-6,10,10-trimethyl-2-methylidene-5-oxatricyclo[7.2.0.04,6]undecane |
InChI |
InChI=1S/C14H22O/c1-9-7-12-14(4,15-12)6-5-11-10(9)8-13(11,2)3/h10-12H,1,5-8H2,2-4H3/t10-,11-,12?,14?/m1/s1 |
InChI Key |
AMTSLHRSERHBCF-IBQNZTRDSA-N |
Isomeric SMILES |
CC1(C[C@H]2[C@H]1CCC3(C(O3)CC2=C)C)C |
Canonical SMILES |
CC1(CC2C1CCC3(C(O3)CC2=C)C)C |
Origin of Product |
United States |
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